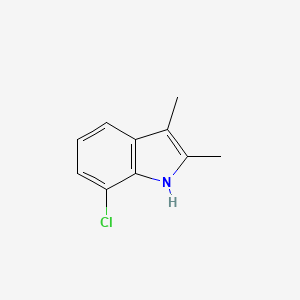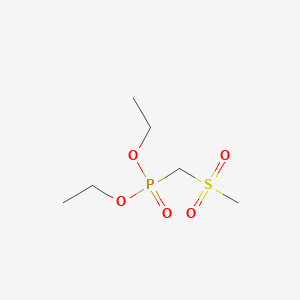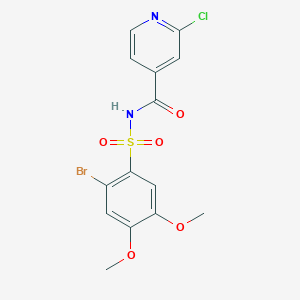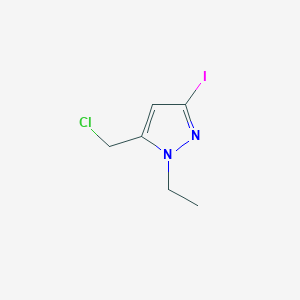![molecular formula C19H20N2O2S B2361267 (Z)-4-butoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 391225-43-7](/img/structure/B2361267.png)
(Z)-4-butoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-butoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic aromatic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
作用机制
Target of Action
Similar compounds have been reported to exhibit anti-inflammatory properties . They are known to inhibit the cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response.
Mode of Action
The compound likely interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition disrupts the production of prostaglandins, thromboxanes, and prostacyclin, which are key mediators of inflammation .
Result of Action
The inhibition of COX enzymes by the compound would result in a decrease in the production of pro-inflammatory mediators . This could potentially lead to a reduction in inflammation, although the specific molecular and cellular effects would depend on the context of use and the specific biological systems involved.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-butoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the reaction of 3-methylbenzo[d]thiazol-2(3H)-amine with 4-butoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .
化学反应分析
Types of Reactions
(Z)-4-butoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles replace substituents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzothiazole derivatives .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
相似化合物的比较
Similar Compounds
2-methylbenzo[d]thiazole: Known for its monoamine oxidase inhibitory activity.
4-butoxybenzamide: Used in the synthesis of various pharmaceuticals.
3-methylbenzo[d]thiazol-2(3H)-amine: A precursor in the synthesis of benzothiazole derivatives.
Uniqueness
(Z)-4-butoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific structural features, such as the (Z)-configuration and the presence of both butoxy and benzothiazole moieties. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
属性
IUPAC Name |
4-butoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-4-13-23-15-11-9-14(10-12-15)18(22)20-19-21(2)16-7-5-6-8-17(16)24-19/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHXKYZIHFNQSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2361184.png)
![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2361188.png)



![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide](/img/structure/B2361194.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2361197.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2361199.png)


![3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/new.no-structure.jpg)

![3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2361207.png)
